molecular formula C18H25NO B1613981 Cyclopentyl 2-(piperidinomethyl)phenyl ketone CAS No. 898773-87-0

Cyclopentyl 2-(piperidinomethyl)phenyl ketone

Cat. No. B1613981
CAS RN: 898773-87-0
M. Wt: 271.4 g/mol
InChI Key: MKFOWKYMNPSRGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl 2-(piperidinomethyl)phenyl ketone is a chemical compound with the molecular formula C18H25NO . It has a molecular weight of 271.4 g/mol .


Synthesis Analysis

A preparation method of cyclopentyl phenyl ketone has been described in a patent . The method involves hydrolyzing 2-cyclopentyl benzoylacetate as a raw material in basic solvents to obtain the product .


Molecular Structure Analysis

The molecular structure of Cyclopentyl 2-(piperidinomethyl)phenyl ketone can be represented by the SMILES notation C1CCN(CC1)CC2=CC=CC=C2C(=O)C3CCCC3 .

Scientific Research Applications

Neuropharmacological Properties

Cyclopentyl 2-(piperidinomethyl)phenyl ketone belongs to the arylcycloalkylamines class, sharing similarities with compounds like phencyclidine (PCP) known for their central nervous system (CNS) activity. Early research on arylcycloalkylamines revealed their potential as general anesthetic agents due to their distinct neuropharmacological properties. This class of compounds has been studied for their analgesic effects and potential in modifying neurochemical pathways related to pain and anesthesia (Chen, 1969).

Synthetic Applications in Organic Chemistry

The compound has relevance in organic synthesis, particularly in the formation of complex molecular structures. For instance, cyclopropyl phenyl ketone, a related compound, undergoes oxidative addition to nickel catalysts, serving as a key intermediate in nickel-catalyzed cycloaddition reactions. This process facilitates the synthesis of cyclopentane derivatives, which are valuable in creating compounds with diverse functional groups (Ogoshi, Nagata, & Kurosawa, 2006). Another study demonstrates the synthesis of trans-phenyl-[2-(1-piperidinylmethyl)cyclopentyl]methanone, highlighting its utility in exploring the properties of neuroleptic drugs. The synthetic route provides access to various (aminomethyl)cycloalkyl aryl ketones, underscoring the compound's role in medicinal chemistry research (Caamaño, Eirín, Fernández, & Uriarte, 1987).

Catalysis and Chemical Transformations

The compound's structural features have implications in catalysis and the development of synthetic methodologies. For example, the oxidative addition of cyclopropyl ketones to metal complexes has been a key step in catalyzed cycloaddition processes. Such reactions enable the construction of complex cyclic structures from simple ketones, showcasing the potential of cyclopentyl 2-(piperidinomethyl)phenyl ketone in facilitating diverse synthetic strategies (Ogoshi, Nagata, & Kurosawa, 2006).

Safety and Hazards

Cyclopentyl 2-(piperidinomethyl)phenyl ketone is for research use only and is not for human or veterinary use . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

cyclopentyl-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c20-18(15-8-2-3-9-15)17-11-5-4-10-16(17)14-19-12-6-1-7-13-19/h4-5,10-11,15H,1-3,6-9,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFOWKYMNPSRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643622
Record name Cyclopentyl{2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898773-87-0
Record name Cyclopentyl[2-(1-piperidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898773-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl{2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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